molecular formula C24H24ClN7 B2809140 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,5-dimethylphenyl)pteridin-4-amine CAS No. 946290-35-3

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,5-dimethylphenyl)pteridin-4-amine

Cat. No.: B2809140
CAS No.: 946290-35-3
M. Wt: 445.96
InChI Key: CVYOWJQSCJJRPC-UHFFFAOYSA-N
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Description

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,5-dimethylphenyl)pteridin-4-amine is a complex organic compound that features a piperazine ring substituted with a 3-chlorophenyl group and a pteridine core substituted with a 2,5-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,5-dimethylphenyl)pteridin-4-amine typically involves multiple steps, including the formation of the piperazine ring and the subsequent attachment of the chlorophenyl and dimethylphenyl groups. . The final step involves the coupling of the pteridine core with the piperazine derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain precise control over reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,5-dimethylphenyl)pteridin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,5-dimethylphenyl)pteridin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential use as an antipsychotic or antidepressant agent.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,5-dimethylphenyl)pteridin-4-amine involves its interaction with specific molecular targets in the body. This compound may act on neurotransmitter receptors, modulating their activity and influencing various physiological processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,5-dimethylphenyl)pteridin-4-amine is unique due to its specific substitution pattern and the presence of both piperazine and pteridine moieties. This combination imparts distinct chemical and pharmacological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,5-dimethylphenyl)pteridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN7/c1-16-6-7-17(2)20(14-16)28-23-21-22(27-9-8-26-21)29-24(30-23)32-12-10-31(11-13-32)19-5-3-4-18(25)15-19/h3-9,14-15H,10-13H2,1-2H3,(H,27,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVYOWJQSCJJRPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC2=NC(=NC3=NC=CN=C32)N4CCN(CC4)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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